molecular formula C20H34O2 B162917 (1R,3R,4Z,8Z,12S)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol CAS No. 57605-81-9

(1R,3R,4Z,8Z,12S)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol

Cat. No.: B162917
CAS No.: 57605-81-9
M. Wt: 306.5 g/mol
InChI Key: RIVKDDXPCFBMOV-MHJKIIJXSA-N
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Description

Beta-Cembrenediol (CAS 57605-81-9) is a macrocyclic diterpenoid with the molecular formula C20H34O2 and a molecular weight of 306.48 g/mol. It is characterized by the IUPAC name (1S,2E,4R,6R,7E,11E)-2,7,11-Cembratriene-4,6-diol, featuring hydroxyl groups at positions 4 and 6 and conjugated double bonds at positions 2, 7, and 11 . Initially isolated from Anisomeles species and tobacco plants, it exhibits diverse biological activities, including:

  • Antimicrobial and antifungal effects: Potent against Mycobacterium tuberculosis and anthracnose fungi .
  • Antiproliferative activity: Disrupts microtubule dynamics in human glioblastoma cells .
  • Neuroprotective properties: Mitigates neuronal damage in oxygen-glucose deprivation models .
  • Prostate cancer suppression: Modulates indoleamine 2,3-dioxygenase (IDO) and tryptophan dioxygenase (TDO) pathways to inhibit recurrence .

Its stereochemical complexity (4R,6R configuration) and macrocyclic structure underpin its unique reactivity and bioactivity, making it a target for enzymatic synthesis and structural derivatization .

Properties

CAS No.

57605-81-9

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(1R,3R,4Z,8Z,12S)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol

InChI

InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11?,16-7-,17-13-/t18-,19+,20+/m1/s1

InChI Key

RIVKDDXPCFBMOV-MHJKIIJXSA-N

Isomeric SMILES

C/C/1=C/CC/C(=C\[C@@H](C[C@@](/C=C\[C@@H](CC1)C(C)C)(C)O)O)/C

Canonical SMILES

CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C

Synonyms

β-CBD; beta-CBT

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Cembrenediol can be synthesized through various chemical and biological methods. One common synthetic route involves the modification of cembrene, a precursor molecule, through oxidation and epoxidation reactions. The reaction conditions typically include the use of oxidizing agents such as m-chloroperbenzoic acid and solvents like dichloromethane .

Industrial Production Methods

Industrial production of beta-Cembrenediol often involves the extraction from tobacco leaves. The process includes the initial extraction using solvents like dichloromethane, followed by purification through vacuum liquid chromatography on normal phase silica gel using n-hexane-ethyl acetate gradient mixtures .

Chemical Reactions Analysis

Types of Reactions

Beta-Cembrenediol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.

    Solvents: Dichloromethane, n-hexane, ethyl acetate.

    Catalysts: Various metal catalysts can be used to facilitate these reactions.

Major Products

The major products formed from these reactions include various oxidized and substituted derivatives of beta-Cembrenediol, which often exhibit enhanced biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Beta-Cembrenediol belongs to the cembranoid diterpenoid family, which includes structural analogs such as alpha-Cembrenediol and 4R-tobacco cembranoid. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Beta-Cembrenediol and Analogous Compounds

Property Beta-Cembrenediol Alpha-Cembrenediol 4R-Tobacco Cembranoid
Structure (1S,2E,4R,6R,7E,11E)-2,7,11-Cembratriene-4,6-diol Stereoisomer with distinct hydroxyl positions (1S,2E,4R,6R,7E,11E)-2,7,11-Cembratriene-4R-diol
Source Anisomeles spp., tobacco Not specified (likely similar plant sources) Tobacco plants
Key Bioactivities - Antifungal
- Antiproliferative
- IDO/TDO modulation
- Antibacterial
- Antitumor
- Neuroprotection
- Anti-inflammatory
Protein Interaction Not extensively studied Binds bovine serum albumin (BSA) with high affinity Modulates microglial activation
Synthetic Accessibility Engineered P450 BM3 mutants enable selective hydroxylation Requires distinct regioselective methods Derived from tobacco extracts; less studied
Therapeutic Applications Prostate cancer, glioblastoma Broad-spectrum antimicrobial agents Ischemic stroke, neuroinflammation

Key Differences and Research Findings

This specificity is critical for its antiproliferative effects, as modifications at these positions alter microtubule dynamics in cancer cells . In contrast, 4R-tobacco cembranoid (sharing the 4R configuration but lacking the 6R hydroxyl group) shows stronger neuroprotective effects in rodent ischemia models, likely due to enhanced blood-brain barrier penetration .

Mechanistic Divergence :

  • Beta-Cembrenediol suppresses prostate cancer recurrence by downregulating IDO and TDO, reducing tryptophan metabolism and tumor immune evasion .
  • Alpha-Cembrenediol’s interaction with BSA suggests a role in systemic transport and prolonged half-life, which may enhance its antimicrobial efficacy .

Synthetic Challenges: Beta-Cembrenediol’s synthesis via engineered P450 BM3 mutants achieves 75–90% regioselectivity, whereas alpha-Cembrenediol requires alternative catalytic systems . 4R-tobacco cembranoid is predominantly isolated from natural sources, limiting scalability compared to beta-Cembrenediol’s enzymatic production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R,4Z,8Z,12S)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
Reactant of Route 2
(1R,3R,4Z,8Z,12S)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol

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